4-(2-Aminoethoxy)phenol
Overview
Description
4-(2-Aminoethoxy)phenol is an organic compound with the molecular formula C8H11NO2 It is a phenolic compound characterized by the presence of an aminoethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Aminoethoxy)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with an aminoethoxy group. For example, 4-chlorophenol can react with 2-aminoethanol under basic conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the scale and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated and nitrated derivatives of this compound.
Scientific Research Applications
4-(2-Aminoethoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethoxy)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity. The aminoethoxy group can enhance the compound’s solubility and facilitate its transport across biological membranes. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenethylamine: Similar structure but lacks the ethoxy group.
4-Hydroxybenzylamine: Similar structure but lacks the ethoxy group.
4-(Chloromethyl)phenol: Similar structure but contains a chloromethyl group instead of an aminoethoxy group.
Uniqueness
4-(2-Aminoethoxy)phenol is unique due to the presence of both the amino and ethoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other phenolic compounds .
Biological Activity
4-(2-Aminoethoxy)phenol, also known as 2-(4-hydroxyphenyl)ethan-1-amine, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its antioxidant, anticancer, and other pharmacological properties, supported by case studies and research findings.
This compound has the following chemical structure:
- Molecular Formula : CHNO\
- Molecular Weight : 165.21 g/mol
- CAS Number : 50634-76-9
The presence of both an amino and a hydroxyl group contributes to its reactivity and biological activity.
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties . It has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress.
Study | Methodology | Findings |
---|---|---|
DPPH Assay | Demonstrated significant free radical scavenging ability. | |
ABTS Assay | Showed a high reduction capacity against ABTS radicals. |
These antioxidant activities suggest potential applications in preventing oxidative damage in various diseases, including cancer.
Anticancer Properties
The anticancer potential of phenolic compounds, including this compound, has been documented in several studies. These compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies
- In Vitro Study on Cancer Cell Lines
- Mechanism of Action
Other Biological Activities
Beyond antioxidant and anticancer properties, this compound has shown various other biological activities:
- Anti-inflammatory Activity : The compound can inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is essential for evaluating its efficacy:
Properties
IUPAC Name |
4-(2-aminoethoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDOKFGRSJQNMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198677 | |
Record name | 4-(2-Aminoethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50634-76-9 | |
Record name | 4-(2-Aminoethoxy)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50634-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Aminoethoxy)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050634769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Aminoethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-aminoethoxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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